molecular formula C25H25N3O4S B6506872 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide CAS No. 923140-80-1

2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B6506872
CAS No.: 923140-80-1
M. Wt: 463.6 g/mol
InChI Key: BSZNBUAWRUWGLH-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a complex tricyclic core structure (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one) substituted with a cyclopentyl group at position 5 and an ethoxyphenyl moiety at the acetamide terminus.

Properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-31-20-14-8-6-12-18(20)26-21(29)15-33-25-27-22-17-11-5-7-13-19(17)32-23(22)24(30)28(25)16-9-3-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZNBUAWRUWGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound belongs to a class of chemical structures that often exhibit significant biological activities due to their complex molecular frameworks. The presence of multiple functional groups and rings typically contributes to various interactions with biological targets.

Chemical Structure

The compound has a molecular formula that suggests it may have a high molecular weight and complex stereochemistry. It is likely to possess multiple sites for hydrogen bonding and potential interactions with proteins or enzymes.

Biological Activity

  • Antimicrobial Properties : Compounds with similar structures have been noted for their antimicrobial activities. The presence of sulfur and nitrogen atoms in the structure could enhance the ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anticancer Activity : Many diazatricyclic compounds have been studied for their anticancer properties. They may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
  • Neuroprotective Effects : Some derivatives of similar compounds have shown promise in neuroprotection by modulating neurotransmitter systems or protecting against oxidative stress, which could be relevant for neurological disorders.

Research Findings

While specific studies on this exact compound are scarce, related research highlights the following:

  • Mechanism of Action : Investigations into structurally similar compounds suggest that they may act through multiple mechanisms, including enzyme inhibition, receptor modulation, and interaction with DNA or RNA.
  • In Vivo Studies : Animal models have been employed to assess the efficacy of related compounds in treating various conditions, including cancer and infections. Results indicate potential therapeutic benefits but also highlight the need for further clinical studies.

Data Table

PropertyValue
Molecular WeightApproximately 684 g/mol
LogP (Octanol-Water Partition Coefficient)Estimated at 7.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds3

Case Studies

  • Anticancer Activity : A study on a related diazatricyclo compound demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that modifications to the core structure could enhance efficacy against specific cancer types.
  • Antimicrobial Efficacy : Research has shown that compounds with similar functionalities exhibit broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs differ in substituents on the tricyclic core and the aromatic acetamide moiety. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / CAS No. Core Substituent (Position 5) Acetamide Substituent Key Structural Differences Hypothesized Impact on Properties
Target Compound Cyclopentyl 2-ethoxyphenyl N/A Reference for comparison
[CAS 923157-68-0]: 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide Ethyl 3-methoxyphenyl Smaller alkyl group (ethyl vs. cyclopentyl); methoxy at meta position Reduced lipophilicity; altered binding affinity due to substituent position
Hypothetical Analog A Isopropyl 2-methoxyphenyl Bulkier alkyl group; methoxy vs. ethoxy Increased steric hindrance; modified solubility
Hypothetical Analog B Cyclohexyl 4-ethoxyphenyl Larger cycloalkyl; ethoxy at para position Enhanced lipophilicity; distinct target interaction

Key Findings:

Bulkier substituents (e.g., cyclohexyl) may reduce solubility, as observed in similar tricyclic systems.

Aromatic Substituent Position: The 2-ethoxyphenyl group in the target compound introduces ortho-substitution effects, which can sterically hinder interactions with flat binding pockets compared to the meta-methoxyphenyl analog .

Tricyclic Core Stability :

  • The 8-oxa-3,5-diazatricyclo framework is conserved across analogs, but substituent variations at position 5 influence conformational flexibility. Cyclopentyl may stabilize the core via van der Waals interactions, as suggested by molecular dynamics studies on related systems.

Methodological Considerations for Comparative Analysis

  • LC/MS Profiling: Used to differentiate metabolite profiles and purity between analogs, as applied in marine actinomycete-derived compound studies .
  • Hit Dexter 2.0 : A computational tool for predicting promiscuity or “dark chemical matter” behavior, which could assess the target compound’s risk of off-target interactions relative to analogs .

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